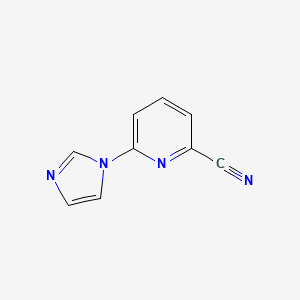

6-(1H-imidazol-1-yl)pyridine-2-carbonitrile

Übersicht

Beschreibung

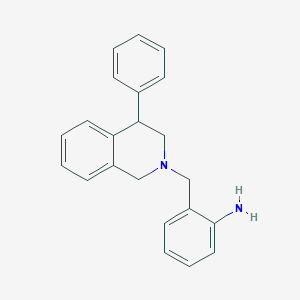

“6-(1H-imidazol-1-yl)pyridine-2-carbonitrile” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazole ring attached to a pyridine ring via a carbonitrile group . The InChI code for this compound is1S/C9H6N4/c10-6-8-2-1-3-9(12-8)13-5-4-11-7-13/h1-5,7H . Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 170.17 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Complex Compounds

Compounds containing pyridine and imidazole rings, such as 6-(1H-imidazol-1-yl)pyridine-2-carbonitrile, are explored for their coordination chemistry. They form complex compounds with metals, demonstrating diverse spectroscopic properties, magnetic behaviors, and biological activities. Such compounds are of interest due to their potential in creating new materials with specific magnetic, electrochemical, and biological properties (Boča, Jameson, & Linert, 2011).

Kinase Inhibition for Therapeutic Applications

Imidazole-containing compounds serve as selective inhibitors for kinases like p38 MAP kinase, which is involved in inflammatory responses. Their design, synthesis, and activity studies indicate their potential as therapeutic agents for inflammatory diseases. The structural features of these compounds contribute to their selectivity and potency, offering insights into the development of new kinase inhibitors (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Optical Sensors

Pyrimidine and imidazole derivatives are utilized in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds. These compounds are applied in sensing technologies for detecting various substances, showcasing their versatility in biological and chemical sensing applications (Jindal & Kaur, 2021).

Drug Development and Medicinal Chemistry

Heterocyclic N-oxide molecules, including those derived from imidazole, show significant biological importance. They are involved in forming metal complexes, designing catalysts, and pharmaceutical applications, exhibiting activities like anticancer, antibacterial, and anti-inflammatory. These compounds' versatility underlines their potential in advanced chemistry and drug development (Li et al., 2019).

Material Science

Ionic liquids modified with heterocycles such as imidazole are applied in material science for solid-phase extraction, chromatography, and capillary electrochromatography. These modifications enhance the materials' properties for analytical applications, demonstrating the impactful role of imidazole derivatives in advancing materials science (Vidal, Riekkola, & Canals, 2012).

Safety and Hazards

The safety information for “6-(1H-imidazol-1-yl)pyridine-2-carbonitrile” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Wirkmechanismus

Target of Action

Imidazole derivatives, which this compound is a part of, are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole compounds are known to interact with various biological targets due to their amphoteric nature . They can show both acidic and basic properties, which allows them to form different types of bonds and interactions with biological targets .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

6-imidazol-1-ylpyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-6-8-2-1-3-9(12-8)13-5-4-11-7-13/h1-5,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSRFQHOHPCJDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N2C=CN=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

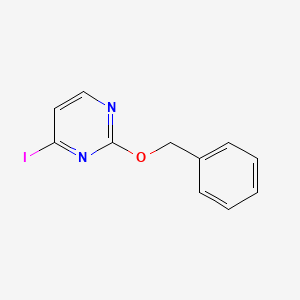

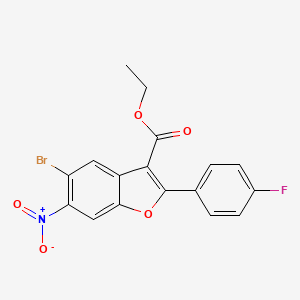

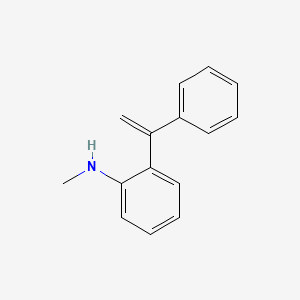

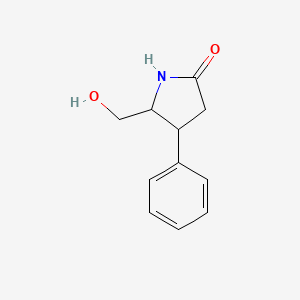

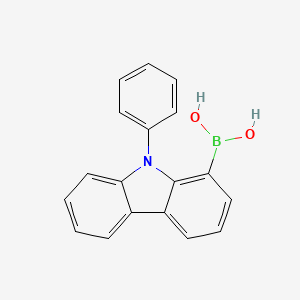

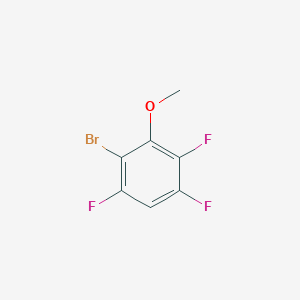

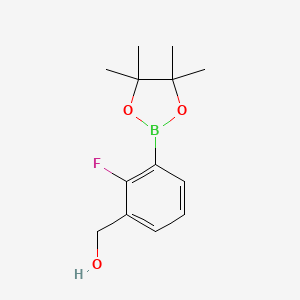

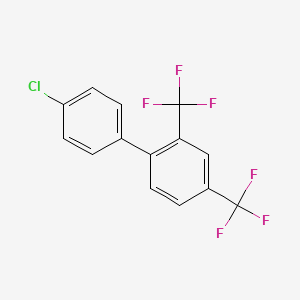

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-2-(2,6-dichlorophenyl)thiazolo[5,4-c]pyridine](/img/structure/B3232001.png)

![1-[2-(4-Chloroanilino)anilino]-3-fluoro-4,6-dinitrobenzene](/img/structure/B3232011.png)

![2',4'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3232055.png)